Simocyclinone D8

Description

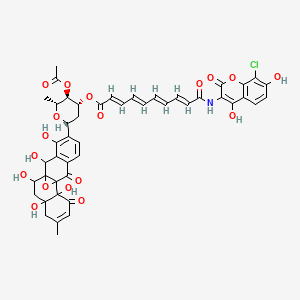

[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate has been reported in Streptomyces antibioticus with data available.

isolated from Streptomyces antibioticus; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30?,38-,41?,43?,44?,45?,46?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEGMCYXNQPJNV-TYXWGSLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H42ClNO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Simocyclinone D8: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simocyclinone D8, a novel angucyclinone antibiotic, represents a promising frontier in the development of new antibacterial agents. Isolated from Streptomyces antibioticus Tü 6040, this complex natural product exhibits a unique mechanism of action, targeting bacterial DNA gyrase in a manner distinct from existing antibiotic classes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. The document details the fermentation and purification protocols, summarizes key quantitative data, and elucidates the biochemical assays crucial for its characterization. Furthermore, it presents a visual representation of the experimental workflow and the regulatory signaling pathway governing its biosynthesis and export.

Discovery and Producing Organism

This compound was first identified during screenings of secondary metabolites from Streptomyces strains. The producing organism is Streptomyces antibioticus strain Tü 6040, a Gram-positive bacterium originally isolated from a soil sample.[1][2] Streptomyces antibioticus is a well-known producer of various antibiotics, first recognized for its production of Actinomycin.[3]

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Streptomyces antibioticus Tü 6040. Optimized fermentation conditions are crucial for achieving high yields, with reports of up to 300 mg/L of the main compound, this compound.[4]

Fermentation Protocol

A detailed fermentation protocol, based on available literature, is outlined below.

2.1.1. Media and Culture Conditions

-

Production Medium: A chemically defined medium with glycerol as the carbon source and L-lysine as the nitrogen source has been shown to be effective.[4][5]

-

Fermenter: Airlift fermenters are recommended to minimize shear stress, which can negatively impact pellet formation and antibiotic production.[4]

-

Aeration: Low gas flow rates are used to ensure adequate oxygen supply without causing excessive shear.[4]

-

Morphology: Optimal conditions lead to the formation of homogeneous pellets, approximately 1-2 mm in diameter, which is associated with reproducible product yields.[4]

-

Fermentation Scale: Production has been successfully carried out at a 20L scale.[5]

Isolation and Purification Protocol

Following fermentation, this compound is isolated from the mycelium.

2.2.1. Extraction

-

The mycelium is harvested from the fermentation broth.

-

Extraction of the mycelium is performed using methanol.[5]

2.2.2. Initial Purification

-

The methanol extract is subjected to purification on diol-bonded silica gel.[5]

-

An automated flash chromatography system (e.g., CombiFlash XL) can be utilized for this step.[5]

2.2.3. Final Purification

-

A final purification step is carried out using reverse-phase High-Performance Liquid Chromatography (HPLC).[5]

-

A C18 column is typically used for the separation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Production and Physicochemical Properties

| Parameter | Value | Reference |

| Producing Organism | Streptomyces antibioticus Tü 6040 | [1][2] |

| Reported Yield | 300 mg/L | [4] |

Table 2: In Vitro Inhibitory Activity (IC50 Values)

| Target | Organism | IC50 (µM) | Reference |

| DNA Gyrase Supercoiling | Escherichia coli | 0.41 | [6] |

| DNA Gyrase Supercoiling | Staphylococcus aureus | Not explicitly stated, but potent | [2] |

| Topoisomerase II Decatenation | Human | ~5 | [7] |

| Topoisomerase IV | Escherichia coli | Weak inhibition at 50 µM | [7] |

| Topoisomerase I | Human | Inhibitory activity observed | [8] |

Experimental Protocols for Characterization

The unique mode of action of this compound was elucidated through a series of biochemical assays. Detailed protocols for these key experiments are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

4.1.1. Materials

-

Relaxed pBR322 DNA

-

E. coli or S. aureus DNA gyrase

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA)

-

ATP

-

This compound

-

Agarose gel electrophoresis system

-

Ethidium bromide

4.1.2. Protocol

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

-

Add DNA gyrase to initiate the reaction. A typical reaction might contain 30-500 nM of gyrase and 1 µg of relaxed pBR322 DNA.[7]

-

Add ATP to a final concentration of 1.26 mM.[7]

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. The gel can be run in the presence of ethidium bromide (1 µg/ml).[7]

-

Visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be observed, and the inhibitory effect of this compound will be evident by the reduction in supercoiled DNA.

Topoisomerase II Decatenation Assay

This assay assesses the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA) and the inhibitory effect of this compound.

4.2.1. Materials

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 200 mM potassium glutamate, 10 mM DTT, 50 µg/ml BSA)

-

ATP

-

This compound

-

Agarose gel electrophoresis system

-

Ethidium bromide

4.2.2. Protocol

-

Set up reaction mixtures containing assay buffer, kDNA (e.g., 0.3 µg), and the desired concentrations of this compound.[5]

-

Add human Topoisomerase IIα (e.g., 2 units) to the reactions.[5]

-

Add ATP to a final concentration of 1 mM.[5]

-

Incubate the reactions at 37°C for 10 minutes.[5]

-

Terminate the reactions by adding EDTA to 25 mM.[5]

-

Analyze the DNA products by electrophoresis through a 1.2% agarose gel.[5]

-

Stain the gel with ethidium bromide and visualize. The decatenated mini-circles will migrate into the gel, while the catenated network remains in the well. Inhibition by this compound will be observed as a decrease in the amount of decatenated DNA.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and the signaling pathway that regulates its biosynthesis and export.

Caption: Experimental workflow for the isolation of this compound.

Caption: Signaling pathway coupling this compound biosynthesis and export.

Conclusion

This compound stands out as a compelling antibiotic candidate due to its novel mechanism of action against the essential bacterial enzyme DNA gyrase. This technical guide has provided a comprehensive overview of its discovery, the methodologies for its production and purification, and the key experimental protocols for its characterization. The detailed information and visual aids presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this promising class of natural products and accelerating the development of new therapies to combat antibiotic resistance.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. topogen.com [topogen.com]

- 3. profoldin.com [profoldin.com]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Simocyclinone D8: A Technical Guide to its Structure, Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Simocyclinone D8, a novel antibiotic with a unique mechanism of action. This document details its chemical properties, biological activity, and the experimental protocols used to characterize its function, with a focus on its interaction with DNA gyrase.

Core Chemical and Physical Properties

This compound is an angucyclinone antibiotic isolated from Streptomyces antibioticus Tü 6040.[1][2] It possesses a distinctive structure composed of a chlorinated aminocoumarin moiety linked to an angucyclic polyketide through a tetraene linker and a D-olivose sugar.[3] This complex structure is fundamental to its unique biological activity.

| Property | Value | Source |

| Molecular Formula | C46H42ClNO18 | MedChemExpress, PubChem |

| Molecular Weight | 932.27 g/mol | MedChemExpress, PubChem |

| Appearance | Yellow powder | Hello Bio |

| CAS Number | 301845-97-6 | Hello Bio |

| Solubility | Soluble in DMSO, methanol, acetone, dichloromethane, or ethyl acetate. | Caltag Medsystems |

Mechanism of Action: Inhibition of DNA Gyrase

This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription.[4][5] Unlike other aminocoumarin antibiotics that target the ATPase activity of the GyrB subunit, this compound exhibits a novel mode of action.[4][6]

Biochemical and structural studies have revealed that this compound binds to the N-terminal domain of the GyrA subunit.[3][6] This interaction prevents the binding of DNA to the enzyme, thereby inhibiting a very early step in the catalytic cycle.[4][6] This unique mechanism makes this compound a subject of significant interest for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.

The following diagram illustrates the inhibitory action of this compound on the DNA gyrase catalytic cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Isolation and Purification of this compound from Streptomyces antibioticus Tü 6040

This protocol outlines the extraction and purification of this compound from the mycelium of S. antibioticus.

Workflow:

Methodology:

-

Fermentation: Streptomyces antibioticus Tü 6040 is cultured in a suitable fermentation medium to promote the production of simocyclinones.

-

Extraction: The mycelium is harvested from the fermentation broth and extracted with ethyl acetate to isolate the secondary metabolites, including this compound.[2]

-

Silica Gel Chromatography: The crude extract is subjected to chromatography on a silica gel column. Elution is performed using a dichloromethane-methanol gradient to separate the components of the extract.[2]

-

Preparative HPLC: Fractions containing simocyclinones are further purified using preparative high-performance liquid chromatography (HPLC) with a water-acetonitrile gradient containing 0.01% trifluoroacetic acid.[2]

-

Final Product: The purified this compound is obtained as a yellow powder after concentration to dryness.[2]

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture (typically 30 µL) containing DNA gyrase (e.g., 3.4 nM), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1.26 mM) in a suitable assay buffer.[1] Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[1]

-

Reaction Termination and DNA Extraction: Stop the reaction and extract the DNA by adding an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1), followed by vortexing and centrifugation.[1]

-

Sample Preparation for Electrophoresis: Transfer the aqueous phase to a new tube and add a loading buffer (e.g., 40% sucrose, 0.1 M Tris-HCl pH 7.5, 0.1 M EDTA, bromophenol blue).[1]

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 0.8% agarose gel.[1] The degree of supercoiling can be visualized by ethidium bromide staining. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity of this compound to the DNA gyrase subunits.

Methodology:

-

Sample Preparation: Dialyze the purified GyrA subunit (or its N-terminal domain) and this compound in the same binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).[3] A small percentage of DMSO (e.g., 3% v/v) is typically included to ensure the solubility of this compound.[3]

-

ITC Experiment: Load the protein solution (e.g., 5-15 µM) into the sample cell of the calorimeter. Titrate with successive injections of the this compound solution (e.g., 100-250 µM).[3]

-

Data Analysis: The heat changes upon each injection are measured to determine the binding constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The unique mechanism of this compound presents a promising avenue for the discovery of new antibacterial therapies.

References

- 1. In Vivo and In Vitro Patterns of the Activity of this compound, an Angucyclinone Antibiotic from Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

The Core Mechanism of Simocyclinone D8: An Allosteric Inhibitor of DNA Gyrase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Simocyclinone D8 (SD8) is a potent natural product inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. This technical guide provides an in-depth exploration of the unique mechanism of action of this compound, distinguishing it from conventional DNA gyrase inhibitors. SD8 employs a novel allosteric mechanism, binding to the N-terminal domain of the GyrA subunit to prevent the initial binding of DNA to the enzyme, thereby halting the catalytic cycle at its earliest stage. This guide details the molecular interactions, presents quantitative inhibitory data, outlines key experimental protocols for its study, and provides visual representations of its mechanism and associated experimental workflows.

Introduction to this compound and DNA Gyrase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), responsible for introducing negative supercoils into bacterial DNA in an ATP-dependent manner[1][2]. This activity is crucial for maintaining proper DNA topology and relieving torsional stress during various cellular processes. Due to its essential nature in bacteria and absence in humans, DNA gyrase is a well-established target for antibacterial drugs[2].

This compound is a bifunctional molecule isolated from Streptomyces antibioticus Tü 6040, featuring a chlorinated aminocoumarin moiety linked to a polyketide[3]. While its structure contains an aminocoumarin group, a hallmark of other gyrase inhibitors like novobiocin that target the ATPase site on GyrB, SD8's mechanism of action is strikingly different and represents a novel paradigm in DNA gyrase inhibition[4][5].

The Unique Mechanism of Action of this compound

This compound inhibits DNA gyrase through a non-competitive, allosteric mechanism that prevents the enzyme from binding to its DNA substrate. This mode of action is distinct from the two major classes of gyrase inhibitors: the fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, and the aminocoumarins, which are competitive inhibitors of the ATPase activity of the GyrB subunit[4][5].

Dual Binding Sites on DNA Gyrase

Biochemical and structural studies have revealed that this compound interacts with two distinct sites on the DNA gyrase holoenzyme[1][2]:

-

Primary High-Affinity Site (GyrA): The principal binding site, and the one responsible for its potent inhibitory activity, is located on the N-terminal domain of the GyrA subunit (specifically, the GyrA59 fragment)[2][4].

-

Secondary Low-Affinity Site (GyrB): A second, much weaker binding site has been identified on the C-terminal domain of the GyrB subunit (GyrB47)[1]. Isothermal titration calorimetry (ITC) experiments suggest that the affinity of SD8 for the GyrB site is approximately 1000-fold weaker than for the GyrA site[3].

The bifunctional nature of SD8 is crucial for its interaction with GyrA. X-ray crystallography has shown that the aminocoumarin and polyketide moieties of SD8 bind to two separate pockets within the GyrA N-terminal domain, effectively cross-linking the protein[3][6].

Allosteric Inhibition of DNA Binding

The binding of this compound to the GyrA subunit induces a conformational change in the enzyme that prevents it from binding to DNA. This has been directly demonstrated using surface plasmon resonance (SPR) experiments, which showed that the presence of SD8 abolishes the interaction of gyrase with immobilized DNA[4]. By preventing this initial and essential step, SD8 effectively blocks the entire catalytic cycle of DNA gyrase, including DNA supercoiling and relaxation[1][4].

Contrasting with Other Gyrase Inhibitors

The mechanism of SD8 is fundamentally different from other gyrase inhibitors:

-

Unlike Aminocoumarins (e.g., Novobiocin): SD8 does not inhibit the DNA-independent ATPase activity of the GyrB subunit. Its inhibition of supercoiling is ATP-independent[4][5].

-

Unlike Quinolones (e.g., Ciprofloxacin): SD8 does not stabilize the covalent complex between gyrase and cleaved DNA (the cleavage complex). In fact, it has been shown to antagonize the formation of the cleavage complex induced by quinolones and Ca²⁺[4][7].

The following diagram illustrates the key steps in the DNA gyrase catalytic cycle and the point of inhibition by this compound compared to other inhibitors.

References

- 1. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. journals.asm.org [journals.asm.org]

The Antibacterial Spectrum of Simocyclinone D8 Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simocyclinone D8 (SD8) is a novel antibiotic isolated from Streptomyces antibioticus Tü 6040.[1][2] It belongs to the angucyclinone class of antibiotics and exhibits a unique chemical structure, featuring an aminocoumarin moiety linked to a polyketide core.[2] This bifunctional nature contributes to its distinct mechanism of action and its activity profile, which is primarily directed against Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Data Presentation: Antibacterial Activity of this compound

The antibacterial spectrum of this compound has been evaluated against a range of Gram-positive bacteria. The following table summarizes the available quantitative data on its minimum inhibitory concentrations (MICs).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Bacillus brevis | 10[1] |

| Streptomyces viridochromogenes | 1[1] |

Note: This table represents publicly available data and may not be exhaustive.

Mechanism of Action: A Novel DNA Gyrase Inhibitor

This compound exerts its antibacterial effect through a novel mechanism of action that targets DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA.[2][3] Unlike other known DNA gyrase inhibitors, such as quinolones and aminocoumarins, this compound inhibits an early step in the enzyme's catalytic cycle.[2][3]

The key steps in the mechanism of action are:

-

Binding to GyrA: this compound binds to the N-terminal domain of the GyrA subunit of the DNA gyrase.[2][3]

-

Prevention of DNA Binding: This binding event allosterically prevents the DNA gyrase from binding to its DNA substrate.[2][3]

-

Inhibition of Supercoiling: By blocking the enzyme-DNA interaction, this compound effectively inhibits the supercoiling activity of DNA gyrase.[2]

-

Bacteriostasis/Bactericidal Action: The inability to properly manage DNA topology ultimately leads to the inhibition of bacterial growth and, in some cases, cell death.

This mechanism is distinct from that of quinolones, which stabilize the DNA-gyrase cleavage complex, and from other aminocoumarins, which competitively inhibit the ATPase activity of the GyrB subunit.[2]

References

- 1. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Simocyclinone D8: A Deep Dive into its Activity Against Staphylococcus aureus Topoisomerases

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Simocyclinone D8 (SD8) against the essential type II topoisomerases of Staphylococcus aureus, DNA gyrase and topoisomerase IV. This compound, an angucyclinone antibiotic produced by Streptomyces antibioticus, presents a unique mechanism of action that distinguishes it from other well-known topoisomerase inhibitors, making it a subject of significant interest in the quest for novel antibacterial agents. This document synthesizes key quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of its mechanism and the assays used for its characterization.

Core Findings: Potent and Specific Inhibition of DNA Gyrase

Biochemical assays have consistently demonstrated that this compound is a potent inhibitor of S. aureus DNA gyrase.[1] In contrast, its inhibitory effect on S. aureus topoisomerase IV is only moderate.[1][2] This selectivity suggests that DNA gyrase is the primary target of SD8 in Staphylococcus aureus.[3] The antibiotic exhibits a novel mode of action by binding to the N-terminal domain of the GyrA subunit of DNA gyrase, thereby preventing the enzyme from binding to DNA.[4][5][6] This mechanism is distinct from that of other aminocoumarin antibiotics, which typically target the ATPase activity of the GyrB subunit, and from fluoroquinolones, which stabilize the enzyme-DNA cleavage complex.[4][5]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against Staphylococcus aureus topoisomerases as reported in the literature. For context, values for E. coli enzymes are also included where available, highlighting the differential sensitivity.

| Enzyme Target | Organism | Assay Type | IC50 (µM) | Reference |

| DNA Gyrase | Staphylococcus aureus | Supercoiling | ~0.1 | [7] |

| DNA Gyrase | Staphylococcus aureus | Supercoiling | Not explicitly stated, but noted to be 3-4 fold less sensitive than E. coli gyrase. | [5] |

| Topoisomerase IV | Staphylococcus aureus | Decatenation | Moderate inhibitory effect | [1][2] |

| DNA Gyrase | Escherichia coli | Supercoiling | Potent inhibitor | [1] |

| Topoisomerase IV | Escherichia coli | Decatenation | Virtually insensitive | [2] |

Note: The exact IC50 values can be influenced by assay conditions, which may vary between studies.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound against S. aureus topoisomerases.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner. The inhibition of this activity is a key indicator of a compound's effect on the enzyme.

Materials:

-

S. aureus DNA gyrase (reconstituted from purified GyrA and GyrB subunits)

-

Relaxed pBR322 DNA

-

This compound (dissolved in DMSO)

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 100 µg/mL albumin

-

Potassium Glutamate (K-Glu) solution (for achieving optimal final concentrations of 600-800 mM)[1][3]

-

10 mM ATP solution

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol

-

1% Agarose gel in TBE buffer (Tris-borate-EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in a total volume of 30 µL.

-

To each reaction tube, add the assay buffer, relaxed pBR322 DNA (typically 0.5 µg), and K-Glu to the optimal final concentration.

-

Add varying concentrations of this compound to the respective tubes. Include a no-drug control (with DMSO vehicle) and a no-enzyme control.

-

Initiate the reaction by adding 1 unit of S. aureus DNA gyrase. One unit of gyrase is typically defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed pBR322 DNA in the given reaction conditions.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 10 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The intensity of the supercoiled DNA band will decrease with increasing concentrations of this compound. The IC50 is determined as the concentration of the compound that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.[4]

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA) into individual minicircles in an ATP-dependent reaction.

Materials:

-

S. aureus Topoisomerase IV (reconstituted from purified ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin[3]

-

Potassium Glutamate (K-Glu) solution (for achieving optimal final concentrations of around 400 mM)[1]

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol

-

1% Agarose gel in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures in a total volume of 20-30 µL.

-

To each reaction tube, add the assay buffer, kDNA (typically 200 ng), and K-Glu to the optimal final concentration.

-

Add varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

-

Start the reaction by adding 1 unit of S. aureus Topoisomerase IV. One unit is the amount of enzyme that decatenates >95% of the kDNA substrate.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel. The large, catenated kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize.

-

The amount of decatenated minicircles will decrease with increasing concentrations of this compound. The IC50 is the concentration at which the decatenation activity is reduced by 50%.

Visualizations: Mechanism and Experimental Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of this compound action on DNA gyrase.

Caption: Workflow for the DNA gyrase supercoiling assay.

Caption: Workflow for the topoisomerase IV decatenation assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Nature of Simocyclinone D8: A Technical Guide to its Unique Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simocyclinone D8 (SD8) is a novel antibiotic that exhibits a unique bifunctional mechanism of action against bacterial DNA gyrase, a validated and essential drug target. Unlike conventional gyrase inhibitors, SD8 employs a dual-pronged approach, engaging two distinct sites on the enzyme to allosterically prevent DNA binding. This in-depth technical guide elucidates the core mechanisms of SD8, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action to support further research and drug development efforts in the ongoing battle against antimicrobial resistance.

Introduction: A Novel Class of Gyrase Inhibitor

This compound, an aminocoumarin-polyketide hybrid natural product, has emerged as a potent inhibitor of bacterial DNA gyrase.[1][2] Its structure is notable for a chlorinated aminocoumarin moiety linked to an angucyclic polyketide.[2] This unique architecture underpins its unconventional inhibitory mechanism, setting it apart from well-characterized gyrase inhibitors like quinolones and other aminocoumarins.[3][4][5] While traditional aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit, SD8 does not.[1][3][4][6] Furthermore, unlike quinolones that stabilize the DNA-gyrase cleavage complex, SD8 actively antagonizes its formation.[3][4][6] This guide delves into the bifunctional nature of SD8, detailing its interaction with DNA gyrase and providing the technical foundation for its study.

The Bifunctional Mechanism of Action

The term "bifunctional" in the context of this compound refers to the distinct roles of its two major structural components—the aminocoumarin and the polyketide moieties—which bind to separate pockets on the DNA gyrase enzyme.[7] This dual interaction is central to its unique inhibitory profile.

Primary Target: The GyrA Subunit

The primary target of SD8 is the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2][3][4][6][7] By binding to this domain, SD8 sterically hinders the binding of the DNA substrate to the enzyme.[1][3][4] This novel mechanism effectively blocks the catalytic cycle of gyrase at a very early step, preventing both DNA supercoiling and relaxation.[1][4]

Secondary Interaction with the GyrB Subunit

Evidence also points to a secondary, much weaker binding site for SD8 on the C-terminal domain of the GyrB subunit.[2][8] While the affinity for GyrB is significantly lower than for GyrA, this interaction may contribute to the overall inhibitory activity.[8] Isothermal titration calorimetry (ITC) experiments suggest that the binding to GyrB is approximately 1000-fold weaker than the interaction with GyrA.[9]

Allosteric Inhibition and Lack of Cleavage Complex Stabilization

A key feature of SD8's mechanism is its allosteric mode of inhibition. It does not directly compete with ATP for binding to the GyrB subunit, a hallmark of other aminocoumarin antibiotics.[1][3][4] Moreover, SD8 does not induce or stabilize the covalent DNA-gyrase complex (cleavage complex), which is the primary mechanism of quinolone antibiotics. On the contrary, it has been shown to prevent the formation of this complex.[3][4][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory and binding activities of this compound.

| Enzyme/Assay | Organism | IC50 (µM) | Reference |

| DNA Gyrase Supercoiling | Escherichia coli | 0.41 | [10] |

| DNA Gyrase Supercoiling | Escherichia coli | < Novobiocin | [3][4][5] |

| DNA Gyrase Relaxation | Escherichia coli | 0.5 - 1.0 | [2] |

| Topoisomerase IV Decatenation | Escherichia coli | Weak inhibition at 50 µM | |

| Human Topoisomerase II Decatenation | Human | ~5 | [6] |

| Human Topoisomerase II Decatenation | Human | ~80 | [11] |

Table 1: Inhibitory Concentrations (IC50) of this compound

| Binding Partner | Technique | Dissociation Constant (Kd) | Reference |

| GyrA N-terminal domain | Isothermal Titration Calorimetry | ~50 nM | [12] |

| GyrB C-terminal domain | Isothermal Titration Calorimetry | ~46 µM | [4] |

Table 2: Binding Affinities of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by SD8.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase (GyrA and GyrB subunits)

-

5x Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA

-

10 mM ATP solution

-

This compound dissolved in DMSO

-

Stop Solution: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 mg/mL bromophenol blue

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in 0.5x TBE buffer

-

Ethidium bromide

Procedure:

-

Prepare a reaction mixture containing 5x assay buffer, relaxed pBR322 DNA (final concentration ~10 nM), and sterile water.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

-

Initiate the reaction by adding DNA gyrase (final concentration ~1-5 nM) and ATP (final concentration 1 mM). The final reaction volume is typically 20-30 µL.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of stop solution followed by an equal volume of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize under UV light. The disappearance of the supercoiled DNA band with increasing SD8 concentration indicates inhibition.

DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent complex between gyrase and DNA.

Materials:

-

Supercoiled pBR322 DNA

-

E. coli DNA gyrase

-

Cleavage Buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂

-

This compound and a quinolone antibiotic (e.g., ciprofloxacin)

-

0.2% SDS

-

Proteinase K (0.1 mg/mL)

-

Stop solution/loading dye

Procedure:

-

Incubate DNA gyrase (~50 nM) with supercoiled pBR322 DNA (~10 nM) in cleavage buffer at 37°C for 30 minutes in the presence of varying concentrations of SD8, a quinolone alone (positive control), or SD8 in combination with the quinolone.

-

Add SDS to a final concentration of 0.2% and proteinase K to 0.1 mg/mL.

-

Incubate for an additional 30 minutes at 37°C to digest the protein.

-

Stop the reaction and load the samples onto an agarose gel.

-

The formation of linear DNA indicates a stabilized cleavage complex. SD8 is expected to reduce the amount of linear DNA produced by the quinolone.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between SD8 and gyrase subunits.

Materials:

-

Purified DNA gyrase subunits (GyrA or GyrB) dialyzed extensively against the binding buffer.

-

This compound dissolved in the same binding buffer.

-

Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA.

-

Isothermal titration calorimeter.

Procedure:

-

The protein solution (e.g., 5-15 µM GyrA) is placed in the sample cell of the calorimeter.

-

The SD8 solution (e.g., 100-250 µM) is loaded into the injection syringe.

-

A series of small, successive aliquots of the SD8 solution are injected into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: Mechanism of this compound inhibition of DNA gyrase.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Logical relationships in the mechanism of this compound.

Conclusion and Future Directions

This compound represents a significant departure from conventional DNA gyrase inhibitors. Its bifunctional, allosteric mechanism of preventing DNA binding offers a promising new avenue for the development of antibacterial agents that may circumvent existing resistance mechanisms. The detailed data and protocols presented in this guide are intended to facilitate further investigation into this unique compound and its analogs. Future research should focus on optimizing the structure of SD8 to enhance its activity against a broader spectrum of pathogenic bacteria, including Gram-negative organisms, and to improve its pharmacokinetic and pharmacodynamic properties for potential clinical applications. Understanding the intricacies of its interaction with both GyrA and GyrB will be crucial in designing the next generation of gyrase inhibitors.

References

- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 6. inspiralis.com [inspiralis.com]

- 7. inspiralis.com [inspiralis.com]

- 8. researchgate.net [researchgate.net]

- 9. profoldin.com [profoldin.com]

- 10. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. researchgate.net [researchgate.net]

Simocyclinone D8 as a novel catalytic inhibitor of Topoisomerase II

Simocyclinone D8: A Novel Catalytic Inhibitor of Topoisomerase II

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound (SD8) is a natural product isolated from Streptomyces antibioticus that has emerged as a promising novel inhibitor of type II topoisomerases.[1][2] Unlike conventional topoisomerase poisons that stabilize the enzyme-DNA cleavage complex and induce DNA damage, SD8 functions as a true catalytic inhibitor.[1] It uniquely prevents the binding of DNA to the enzyme, thereby inhibiting its catalytic activity without causing DNA strand breaks.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its potential as a lead compound for the development of safer anticancer therapies.

Introduction: The Significance of Topoisomerase II Inhibition

Type II topoisomerases (Topo II) are essential enzymes that modulate DNA topology to facilitate critical cellular processes such as DNA replication, transcription, and chromosome segregation.[3] Their ability to introduce transient double-strand breaks in DNA makes them a well-established target for cancer chemotherapy.[1] However, many clinically used Topo II inhibitors, such as etoposide and doxorubicin, are "poisons" that trap the enzyme in a covalent complex with DNA. This leads to the accumulation of DNA double-strand breaks, which, while effective at killing cancer cells, can also cause significant toxicity to healthy cells and increase the risk of secondary malignancies.[1]

Catalytic inhibitors of Topo II, which interfere with the enzyme's function without stabilizing the cleavage complex, represent a safer therapeutic strategy.[1] this compound has been identified as a novel catalytic inhibitor of both bacterial DNA gyrase and human Topoisomerase II.[1][2]

This compound: Structure and Properties

This compound is a complex natural product belonging to the aminocoumarin class of antibiotics.[2] It possesses a bifunctional structure, consisting of a chlorinated aminocoumarin moiety linked to an angucyclic polyketide through a tetraene linker and a D-olivose sugar.[2][3]

Chemical Structure of this compound:

References

- 1. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Simocyclinone D8: A Dual Catalytic Inhibitor of Human Topoisomerase I and II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental evaluation of Simocyclinone D8 (SD8) as a dual inhibitor of human topoisomerase I (Topo I) and topoisomerase II (Topo II). This compound, a natural antibiotic isolated from Streptomyces antibioticus, has garnered significant interest for its unique mode of action, distinguishing it from conventional topoisomerase poisons. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of its inhibitory pathways and experimental workflows.

Executive Summary

This compound acts as a catalytic inhibitor of both human topoisomerase I and II.[1] Unlike topoisomerase poisons such as etoposide or camptothecin, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, SD8 functions by an upstream mechanism.[2] It prevents the binding of the topoisomerase enzymes to their DNA substrates, thereby inhibiting their catalytic activity without inducing DNA damage.[2][3] This novel mechanism presents a potentially safer therapeutic profile, avoiding the genotoxicity associated with topoisomerase poisons.

Biochemical studies have confirmed the dual inhibitory nature of SD8, though with reported variations in potency that may be attributable to different assay conditions.[1][3] This guide details the methodologies for assessing the inhibitory effects of SD8 on both enzymes and presents the available quantitative data for comparative analysis.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against human topoisomerases I and II has been quantified in several studies. The following table summarizes the key IC50 values obtained from in vitro biochemical assays. It is important to note the discrepancies in the reported values, which may stem from variations in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times.

| Target Enzyme | Assay Type | Reported IC50 (µM) | Reference |

| Human Topoisomerase II | DNA Decatenation | ~5 | [3] |

| Human Topoisomerase IIα | DNA Decatenation | ~80 | [2] |

| Human Topoisomerase II | DNA Decatenation | 100 | [4] |

| Human Topoisomerase I | DNA Relaxation | Inhibition observed, but not detected at 40 µM in an early study. A later study confirmed catalytic inhibition. | [1][3] |

Note: An early study (2005) reported no inhibition of human topoisomerase I at 40 µM.[3] However, a subsequent, more focused study (2012) identified this compound as a catalytic inhibitor of human topoisomerase I, establishing its dual inhibitory role.[1]

Mechanism of Action: Preventing DNA Binding

This compound's mechanism is distinct from that of topoisomerase poisons. Instead of trapping the cleavage complex, it inhibits an earlier step in the catalytic cycle. Evidence suggests that SD8 interacts with the topoisomerase enzymes in a manner that prevents their stable association with DNA.[3] This prevents the initiation of the DNA cleavage and re-ligation cycle necessary for altering DNA topology.

Experimental Protocols

The following are detailed methodologies for the key biochemical assays used to characterize the inhibitory activity of this compound.

Human Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to separate interlocked kinetoplast DNA (kDNA) circles into individual minicircles. Inhibition is observed as a decrease in the amount of released minicircles.

Workflow:

References

- 1. Inhibition of human topoisomerases I and II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Unique Mode of Action of Simocyclinone D8 Compared to Quinolones and Aminocoumarins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This makes it a prime and validated target for antibacterial agents. For decades, the primary inhibitors of this enzyme have been the quinolones and aminocoumarins, each with a distinct and well-characterized mechanism of action. However, the emergence of widespread antibiotic resistance necessitates the discovery of novel therapeutic agents with new mechanisms. Simocyclinone D8 (SD8), a natural product isolated from Streptomyces antibioticus, represents a paradigm shift in DNA gyrase inhibition.[2][3] Although it contains an aminocoumarin moiety, its mode of action is strikingly different from all other known gyrase inhibitors.[4][5][6] This guide provides an in-depth technical comparison of the molecular mechanisms of quinolones, aminocoumarins, and the unique, bivalent action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Target: Bacterial DNA Gyrase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[4] Its catalytic cycle involves the binding and wrapping of DNA, ATP-dependent strand passage, and ligation, resulting in negatively supercoiled DNA.

-

GyrA Subunit: Mediates DNA breakage and reunion. It contains the active site tyrosine responsible for forming the transient covalent bond with DNA.

-

GyrB Subunit: Harbors the ATPase activity, providing the energy for the strand passage reaction.[7]

The DNA Gyrase Catalytic Cycle

The enzymatic process can be visualized as a series of coordinated steps, each offering a potential point of inhibition.

Caption: The catalytic cycle of DNA gyrase, involving DNA binding, cleavage, strand passage, and resealing.

Canonical Mechanisms of Gyrase Inhibition

Quinolones: Stabilizers of the Cleavage Complex

Quinolones, such as ciprofloxacin and levofloxacin, are synthetic bactericidal agents.[1] Their primary mechanism involves trapping the enzyme-DNA complex in a state where the DNA is cleaved.

-

Mode of Action: Quinolones form a ternary complex with DNA gyrase and the DNA substrate.[8] They intercalate into the cleaved DNA and interact with both the DNA and the GyrA subunit, preventing the re-ligation of the broken DNA strands.[9][10] This stabilized "cleavage complex" acts as a physical barrier to DNA replication and transcription, leading to lethal double-strand breaks.[1][9]

-

Binding Site: Quinolones bind to a pocket on the GyrA subunit, near the active site tyrosine residues.[9]

Aminocoumarins: Competitive ATPase Inhibitors

Aminocoumarins, like novobiocin and coumermycin A1, are natural antibiotics that inhibit gyrase activity through a different mechanism.[7]

-

Mode of Action: These molecules act as competitive inhibitors of the ATPase reaction catalyzed by the GyrB subunit.[7][11] By binding to the ATP-binding site, they prevent the hydrolysis of ATP, which is essential for providing the energy required for strand passage and the introduction of supercoils.[1][7]

-

Binding Site: The aminocoumarin binding site is located on the N-terminal domain of the GyrB subunit, directly overlapping with the ATP binding pocket.[7][11]

This compound: A Unique Allosteric Inhibitor

This compound (SD8) is a bifunctional antibiotic that, despite possessing an aminocoumarin component, does not function as a typical aminocoumarin.[4][5][6] Its mechanism is novel, preventing the initial binding of DNA to the gyrase enzyme.[4][5][6]

-

Unique Bipartite Structure: SD8 consists of an aminocoumarin moiety and a polyketide moiety, connected by a linker. This dual structure is critical to its unique mode of action.[12][13]

-

Dual-Site Binding: X-ray crystallography and biochemical studies have revealed that SD8 binds to two distinct sites on the DNA gyrase enzyme simultaneously.[12][14]

-

Allosteric Inhibition of DNA Binding: This bivalent binding locks the enzyme in a conformation that is incompetent for DNA binding.[4][5][6] By physically occupying the DNA-binding surface and inducing a conformational change, SD8 effectively prevents the first step of the catalytic cycle.[4][5][6] Consequently, it inhibits both ATP-dependent supercoiling and ATP-independent relaxation reactions.[16] Furthermore, SD8 does not stabilize the cleavage complex; instead, it actively antagonizes the formation of the cleavage complex induced by quinolones.[4][5][6]

Comparative Visualization of Inhibitor Action

The following diagram illustrates the distinct points of intervention for each antibiotic class within the DNA gyrase catalytic cycle.

Caption: Comparative mechanisms of DNA gyrase inhibitors, highlighting their distinct points of action.

Quantitative Data Presentation

The inhibitory activities of these compounds are typically quantified by their 50% inhibitory concentration (IC₅₀) values in various biochemical assays.

| Antibiotic Class | Representative Drug | Target Subunit(s) | Primary Mechanism | IC₅₀ (E. coli Gyrase Supercoiling Assay) |

| Simocyclinone | This compound | GyrA and GyrB | Allosteric inhibition of DNA binding | ~0.6 µM[17] |

| Quinolone | Ciprofloxacin | GyrA | Stabilization of cleavage complex | ~1.0 µM |

| Aminocoumarin | Novobiocin | GyrB | Competitive inhibition of ATPase | ~1.0 µM |

Note: IC₅₀ values can vary depending on specific assay conditions, such as enzyme and substrate concentrations.

Key Experimental Protocols

The elucidation of these mechanisms relies on a set of core biochemical assays.[18][19]

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

-

Substrate: Add relaxed circular plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 nM.

-

Inhibitor: Add varying concentrations of the test compound (e.g., this compound, ciprofloxacin, or novobiocin) or a DMSO control.

-

Enzyme: Initiate the reaction by adding a defined unit of DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Analysis: Resolve the different DNA topoisomers (relaxed vs. supercoiled) by agarose gel electrophoresis. The supercoiled form migrates faster than the relaxed form.

-

Quantification: Quantify the band intensities using densitometry to determine the IC₅₀ value.

Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.

DNA Cleavage Assay

This assay is specifically used to detect inhibitors like quinolones that stabilize the covalent enzyme-DNA cleavage complex.[20][21]

Methodology:

-

Reaction Setup: Combine DNA gyrase and supercoiled plasmid DNA in a reaction buffer (often omitting ATP for quinolones).

-

Inhibitor Addition: Add the test compound.

-

Incubation: Incubate at 37°C to allow the formation of the cleavage complex.

-

Denaturation: Add SDS and a protease (e.g., Proteinase K). SDS denatures the enzyme, and the protease digests it, revealing the DNA breaks that were covalently linked to the GyrA subunits. This converts the plasmid from a circular to a linear form.

-

Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates stabilization of the cleavage complex. This compound will show no increase in linear DNA and can even reduce the amount of linear DNA formed in the presence of a quinolone.[4][5][6]

ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and is used to identify competitive inhibitors like aminocoumarins.[11][21]

Methodology:

-

Reaction Setup: Combine DNA gyrase (or isolated GyrB subunit) in a reaction buffer.

-

Inhibitor Addition: Add the test compound.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C.

-

Detection: Measure the amount of ADP or inorganic phosphate (Pi) produced. This can be done using various methods, such as a malachite green-based colorimetric assay for Pi or an enzyme-coupled spectrophotometric assay that links ADP production to NADH oxidation. A decrease in signal indicates inhibition of ATPase activity. This compound does not inhibit the DNA-independent ATPase reaction.[4][5][6]

Conclusion and Future Directions

This compound inhibits DNA gyrase through a novel allosteric mechanism that is fundamentally different from the established actions of quinolones and aminocoumarins.[5] By employing a unique bivalent binding mode to lock the enzyme in a DNA-unreceptive state, SD8 exploits previously unexploited binding pockets on the enzyme surface.[12] This distinct mode of action presents a significant opportunity for the development of new antibacterial agents that can bypass existing resistance mechanisms targeting quinolones and aminocoumarins. The dual-binding sites offer a new blueprint for designing potent, high-specificity inhibitors. Future research should focus on optimizing the Simocyclinone scaffold to improve its pharmacokinetic properties and spectrum of activity, potentially leading to a new class of antibiotics to combat multidrug-resistant pathogens.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 11. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A crystal structure of the bifunctional antibiotic this compound, bound to DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 20. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bacterial DNA gyrase assay kits [profoldin.com]

Methodological & Application

Application Notes and Protocols for Simocyclinone D8 Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Streptomyces antibioticus Tü 6040 to produce Simocyclinone D8 and its subsequent purification. The methodologies are compiled from established research to ensure reproducibility and high yields.

Fermentation of this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces antibioticus Tü 6040. Optimal production is achieved through submerged fermentation in a chemically defined medium under controlled conditions. The choice of carbon and nitrogen sources is critical for maximizing the yield of this compound.

Two primary fermentation protocols have been established: a standard protocol utilizing mannitol and soybean meal, and an optimized protocol with glycerol and L-lysine that has been shown to produce significantly higher yields.

Quantitative Data Summary: Fermentation

| Parameter | Standard Protocol | Optimized Protocol |

| Producing Organism | Streptomyces antibioticus Tü 6040 | Streptomyces antibioticus Tü 6040 |

| Primary Carbon Source | Mannitol | Glycerol |

| Primary Nitrogen Source | Soybean Meal | L-Lysine |

| Fermenter Type | Stirred-Tank Bioreactor | Airlift Fermenter |

| Reported Yield | Not explicitly quantified | Up to 300 mg/L[1] |

Experimental Protocol: Standard Fermentation

This protocol is suitable for baseline production of this compound.

1. Media Preparation:

-

Prepare the production medium consisting of 2% (w/v) mannitol and 2% (w/v) soybean meal in tap water.

-

Adjust the pH of the medium to 7.5 using 5 M NaOH.

-

Sterilize the medium by autoclaving.

2. Inoculum Preparation:

-

Inoculate a 500-mL Erlenmeyer flask containing the production medium with a culture of Streptomyces antibioticus Tü 6040.

-

Incubate on a rotary shaker at 120 rpm for 48 hours at 27°C.

3. Fermentation:

-

Inoculate a 20-liter stirred-tank fermenter with 5% (v/v) of the seed culture.

-

Maintain the fermentation at 27°C for 96 hours.

-

Provide an aeration rate of 0.5 volumes of air per volume of medium per minute (vvm).

-

Set the agitation to 1000 rpm.

Experimental Protocol: Optimized Fermentation for Higher Yield

This protocol is recommended for maximizing the production of this compound by minimizing shear stress and providing optimal nutrients.

1. Media Preparation:

-

Prepare a chemically defined medium with glycerol as the carbon source and L-lysine as the nitrogen source. While exact concentrations for all components are not detailed in the literature, a starting point based on similar Streptomyces fermentations would be:

-

Glycerol: 20-30 g/L

-

L-Lysine: 5-10 g/L

-

Trace element solution

-

-

Sterilize the medium by autoclaving.

2. Inoculum Preparation:

-

Prepare a seed culture as described in the standard fermentation protocol, using the optimized medium.

3. Fermentation:

-

Inoculate a 20-liter airlift fermenter with the seed culture.

-

Maintain the fermentation at 27°C.

-

Provide a low gas flow rate to minimize shear stress while ensuring sufficient oxygen supply. This will promote the formation of homogeneous pellets of 1-2 mm in diameter.[1]

-

Monitor the production of this compound by reversed-phase HPLC.

Fermentation Workflow

Caption: Workflow for this compound Fermentation.

Purification of this compound

This compound is located within the mycelium of Streptomyces antibioticus and must be extracted and purified through a multi-step process involving solvent extraction and chromatography.

Quantitative Data Summary: Purification

| Step | Method | Key Reagents/Materials |

| 1. Mycelium Extraction | Solvent Extraction | Methanol |

| 2. Liquid-Liquid Extraction | Solvent Extraction | Ethyl Acetate, Water (acidified to pH 4) |

| 3. Primary Purification | Normal-Phase Chromatography | Diol-modified Silica Gel |

| 4. Final Purification | Preparative RP-HPLC | C18 Column, Acetonitrile, Water, Formic Acid |

Experimental Protocol: Purification

1. Mycelium Extraction:

-

Separate the mycelium from the fermentation broth by filtration.

-

Extract the mycelium cake three times with methanol.

-

Combine the methanol extracts and concentrate them in vacuo.

2. Liquid-Liquid Extraction:

-

Adjust the pH of the aqueous residue from the previous step to 4 with 1 M HCl.

-

Extract the aqueous solution four times with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate to dryness.

3. Diol-Modified Silica Gel Chromatography:

-

Dissolve the dried extract in dichloromethane.

-

Apply the solution to a diol-modified silica gel column (e.g., LiChroprep Diol, 40-63 µm).

-

Elute with a linear gradient of methanol in dichloromethane. Note: A typical starting gradient could be 0-10% methanol over several column volumes. The exact gradient should be optimized by monitoring the elution of this compound via TLC or HPLC.

4. Preparative Reverse-Phase HPLC:

-

Pool and concentrate the fractions containing this compound from the diol chromatography.

-

Dissolve the residue in a suitable solvent (e.g., methanol or DMSO).

-

Purify the compound using a preparative C18 HPLC column.

-

Elute with a mobile phase consisting of a 1:1 (v/v) mixture of acetonitrile and 0.5% formic acid in water.

-

Monitor the elution at a suitable wavelength (e.g., 345 nm).

-

Collect the fractions containing pure this compound and concentrate to dryness to obtain a yellow powder.

Purification Workflow

Caption: Workflow for this compound Purification.

References

Synthesis of Simocyclinone D8 Analogues and Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogues and derivatives of Simocyclinone D8, a potent bacterial DNA gyrase inhibitor. These protocols are intended to guide researchers in the development of novel antibacterial agents.

This compound exhibits a unique mechanism of action, binding to the GyrA subunit of DNA gyrase and preventing DNA from binding to the enzyme[1][2][3]. This is distinct from other known gyrase inhibitors like quinolones and aminocoumarins, making it a valuable lead compound for developing antibiotics with novel modes of action to combat drug-resistant bacteria[2]. The synthesis of analogues allows for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

I. Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its reported analogues against DNA gyrase. This data is crucial for comparing the potency of newly synthesized compounds.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | E. coli DNA Gyrase | 0.6 | [4] |

| Simocyclinone D4 | E. coli DNA Gyrase | ~0.45 | [5] |

| Novobiocin | E. coli DNA Gyrase | ~0.25 | [5] |

| Ciprofloxacin | E. coli DNA Gyrase | ~0.7 | [5] |

Table 2: Inhibitory Activity of this compound Analogues

| Analogue | Target Enzyme | IC50 (µM) | Reference |

| Simocyclinone C4 | E. coli DNA Gyrase | 70 | [4] |

| MGD8N2A | E. coli DNA Gyrase | 50 | [4] |

II. Experimental Protocols

The following are detailed protocols for the synthesis of key classes of this compound analogues.

A. Protocol 1: Synthesis of Coumarin-Quinolone Hybrids

This protocol describes the synthesis of hybrid molecules combining the coumarin scaffold of this compound with a quinolone moiety, another class of DNA gyrase inhibitors.

1. Synthesis of 3-(Bromoacetyl)coumarin Intermediate:

-

Reaction: A solution of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in methanol is reacted in the presence of piperidine to yield 3-acetyl-8-methoxycoumarin.

-

Bromination: The resulting 3-acetyl-8-methoxycoumarin is then refluxed with bromine in dichloromethane to produce 3-(bromoacetyl)-8-methoxycoumarin[6].

2. Synthesis of Oxime Derivatives (Optional):

-

The 3-(bromoacetyl)coumarin can be converted to its oxime derivative by stirring with hydroxylamine hydrochloride in methanol at room temperature[6].

3. Coupling with Quinolones:

-

A mixture of the 3-(bromoacetyl)coumarin derivative (0.55 mmol), the desired quinolone (0.5 mmol), and sodium bicarbonate (0.5 mmol) in dimethylformamide (5 mL) is stirred at room temperature for three days.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water (30 mL) is added to precipitate the product.

-

The precipitate is filtered, washed with water, and recrystallized from an ethanol-chloroform mixture (9:1) to yield the final coumarin-quinolone hybrid[6].

B. Protocol 2: Synthesis of Flavone-Based Analogues

This protocol outlines the synthesis of flavone-based analogues, where the coumarin core is replaced by a flavone scaffold as an isosteric replacement[7].

1. Synthesis of Chalcone Intermediate:

-

A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide) in ethanol to form the corresponding chalcone.

2. Oxidative Cyclization to Flavone:

-

The purified chalcone is then subjected to oxidative cyclization using a suitable reagent such as iodine in dimethyl sulfoxide (DMSO) or selenium dioxide to yield the flavone core structure.

3. Functional Group Modifications:

-

Further modifications, such as the introduction of substituents on the flavone ring system, can be achieved through standard aromatic substitution reactions (e.g., nitration, halogenation, acylation) followed by reduction or other transformations as required to mimic the substitution pattern of this compound.

C. Protocol 3: DNA Gyrase Supercoiling Assay

This protocol is used to evaluate the inhibitory activity of the synthesized analogues on DNA gyrase.

-

Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, relaxed pBR322 DNA, and the DNA gyrase enzyme[8][9].

-

Inhibitor Addition: Add the synthesized compound at varying concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-90 minutes[8].

-

Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. The DNA topoisomers are then separated by agarose gel electrophoresis.

-

Data Analysis: The intensity of the supercoiled DNA band is quantified to determine the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity (IC50)[9].

III. Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and evaluation of this compound analogues.

Caption: Synthetic pathway for coumarin-quinolone hybrids.

Caption: Mechanism of DNA gyrase inhibition by this compound.

Caption: Workflow for the synthesis and evaluation of analogues.

References

- 1. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping this compound interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Login | Universität Tübingen [uni-tuebingen.de]

Application Notes: Simocyclinone D8 in DNA Supercoiling Assays

Introduction

Simocyclinone D8 (SD8) is a potent natural antibiotic that inhibits bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Unlike other well-characterized gyrase inhibitors, such as quinolones and aminocoumarins, this compound possesses a novel mechanism of action.[1][2][3] It inhibits the supercoiling activity of gyrase by preventing the enzyme from binding to DNA, an early step in the catalytic cycle.[1][2][3] This unique mode of action makes this compound a valuable tool for studying DNA topology and a promising candidate for the development of new antibacterial agents.

Mechanism of Action

DNA gyrase is a type II topoisomerase that alters DNA topology by creating transient double-strand breaks, passing a segment of DNA through the break, and then resealing it. This process is powered by ATP hydrolysis. This compound exerts its inhibitory effect by binding to the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2][4] This binding event physically obstructs the DNA from entering the active site, thereby preventing the initiation of the supercoiling reaction.[4] While it contains an aminocoumarin moiety, a feature of other gyrase inhibitors that target the GyrB subunit and inhibit ATPase activity, this compound does not competitively inhibit the ATPase function of GyrB.[1][2][3]

Recent studies have also suggested a secondary, weaker binding site for this compound on the C-terminal domain of the GyrB subunit.[5][6] However, its primary and most potent inhibitory action is mediated through its interaction with GyrA.[4]